molecular formula C22H23ClN2O4S B11506970 2-chloro-5-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide

2-chloro-5-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide

Cat. No.: B11506970
M. Wt: 446.9 g/mol
InChI Key: ROOGAUYECSHAAP-UHFFFAOYSA-N
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Description

2-CHLORO-5-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated benzamide core, a sulfonyl group, and a decahydroquinoline moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE typically involves multiple steps, starting with the preparation of the decahydroquinoline intermediate. This intermediate is then subjected to sulfonylation and chlorination reactions to introduce the sulfonyl and chloro groups, respectively. The final step involves the coupling of the sulfonylated decahydroquinoline with a chlorinated benzamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzamides .

Scientific Research Applications

2-CHLORO-5-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-5-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE is unique due to its combination of a decahydroquinoline moiety with a sulfonyl and chlorinated benzamide structure. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C22H23ClN2O4S

Molecular Weight

446.9 g/mol

IUPAC Name

2-chloro-5-[(4-oxo-2,3,4a,5,6,7,8,8a-octahydroquinolin-1-yl)sulfonyl]-N-phenylbenzamide

InChI

InChI=1S/C22H23ClN2O4S/c23-19-11-10-16(14-18(19)22(27)24-15-6-2-1-3-7-15)30(28,29)25-13-12-21(26)17-8-4-5-9-20(17)25/h1-3,6-7,10-11,14,17,20H,4-5,8-9,12-13H2,(H,24,27)

InChI Key

ROOGAUYECSHAAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)CCN2S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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